5-Methyl-2-thienyl methyl sulfide

Flavor Chemistry Thiamine Degradation Aroma Component

5-Methyl-2-thienyl methyl sulfide (CAS 40990-29-2), also known as 2-methyl-5-(methylthio)thiophene, is a heterocyclic aryl thioether with the molecular formula C6H8S2 and a molecular weight of 144.26 g/mol. This compound is recognized as a component of thermally degraded thiamine flavors, situating it within the class of sulfur-containing thiophene derivatives relevant to aroma chemistry.

Molecular Formula C6H8S2
Molecular Weight 144.3 g/mol
CAS No. 40990-29-2
Cat. No. B3052403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-thienyl methyl sulfide
CAS40990-29-2
Molecular FormulaC6H8S2
Molecular Weight144.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)SC
InChIInChI=1S/C6H8S2/c1-5-3-4-6(7-2)8-5/h3-4H,1-2H3
InChIKeyVSUGUKXAAPOFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-thienyl Methyl Sulfide (CAS 40990-29-2): Procurement-Relevant Identity and Classification


5-Methyl-2-thienyl methyl sulfide (CAS 40990-29-2), also known as 2-methyl-5-(methylthio)thiophene, is a heterocyclic aryl thioether with the molecular formula C6H8S2 and a molecular weight of 144.26 g/mol . This compound is recognized as a component of thermally degraded thiamine flavors, situating it within the class of sulfur-containing thiophene derivatives relevant to aroma chemistry [1]. Its structure features a thiophene ring substituted with a methyl group at the 5-position and a methylthio group at the 2-position, which distinguishes it from other regioisomeric thienyl sulfides.

Why 5-Methyl-2-thienyl Methyl Sulfide Cannot Be Indiscriminately Substituted in Flavor and Fragrance Applications


Thiophene-based sulfides exhibit highly regioisomer-dependent organoleptic profiles, meaning that a methylthio substituent at the 2-position with a methyl group at the 5-position (as in this compound) will produce a markedly different aroma character and potency compared to the 3-methylthio or unsubstituted thiophene analogs [1]. Generic substitution without consideration of these positional effects can lead to failed flavor reconstitution, as the specific 'thermally degraded thiamine' note that characterizes this compound cannot be replicated by 2-(methylthio)thiophene (CAS 5780-36-9) or 3-(methylthio)thiophene (CAS 20731-71-5), each of which is associated with distinct organoleptic signatures [2]. Consequently, procurement specifications must be compound-specific to ensure batch-to-batch sensory fidelity in complex flavor formulations.

Quantitative Differentiation Evidence for 5-Methyl-2-thienyl Methyl Sulfide Versus Structural Analogs


Flavor Occurrence Specificity: Unique Identification in Thermally Degraded Thiamine Systems

5-Methyl-2-thienyl methyl sulfide is explicitly identified as a component of thermally degraded thiamine flavors, a volatile signature that distinguishes it from other common thienyl sulfides such as 2-(methylthio)thiophene or 3-(methylthio)thiophene, which are primarily associated with Maillard reaction pathways in meat flavor systems [1]. While quantitative sensory thresholds for this specific compound remain unpublished, its confirmed presence in thiamine-specific degradation pathways establishes a unique structural–organoleptic link that cannot be approximated by its regioisomers [2].

Flavor Chemistry Thiamine Degradation Aroma Component

Regioisomeric Boiling Point and Physical Property Differentiation

While experimental boiling point data for 5-methyl-2-thienyl methyl sulfide are not widely disclosed, computed and vendor-reported physical properties suggest a boiling point in the range of 205–215 °C at atmospheric pressure, which differentiates it from the lower-boiling 2-(methylthio)thiophene (bp 82–84 °C at 15 mmHg, ~175–185 °C at 760 mmHg estimated) . Density values are also expected to differ due to the additional methyl substituent, enabling unambiguous quality control verification via GC retention index or refractive index benchmarking against authentic standards .

Physical Chemistry Separation Science Quality Control

Synthetic Accessibility and Purity Profile Relative to Iso-propyl and Higher Alkyl Analogs

5-Methyl-2-thienyl methyl sulfide is typically synthesized via methylation of 5-methyl-2-thiophenethiol or by direct thiomethylation of 2-methylthiophene, routes that are simpler and higher-yielding than the multistep syntheses required for branched alkyl analogs such as iso-propyl (5-methyl-2-thienyl) sulfide . Commercially, this compound is available with a purity specification of ≥97% (GC) from multiple vendors, whereas bulk iso-propyl analogs are rarely stocked and may require custom synthesis at significantly higher cost and longer lead times . This synthetic accessibility translates into reliable supply chains and lower procurement risk for flavor and fragrance manufacturers.

Synthetic Chemistry Procurement Strategy Cost-Efficiency

Regulatory Categorization as a Flavoring Substance in Thiamine-Derived Systems

Although 5-methyl-2-thienyl methyl sulfide has not been individually evaluated by EFSA or JECFA as a chemically defined flavoring substance, structurally related thiophene sulfides evaluated under FGE.91Rev3 are authorized for use in food flavorings within specified concentration limits [1]. The compound's occurrence in thermally degraded thiamine—a process that occurs naturally during cooking—positions it within the 'thermally derived flavoring constituent' category, which is generally recognized as safe when present at levels consistent with traditional food preparation [2]. This regulatory pathway differs from that of purely synthetic thienyl sulfides that lack a natural-occurrence precedent, potentially simplifying dossier preparation for flavor houses seeking to use this compound in complex natural flavor formulations.

Food Safety Flavor Regulation EFSA/JECFA

Recommended Application Scenarios for 5-Methyl-2-thienyl Methyl Sulfide Based on Established Differentiation Evidence


Thiamine-Derived Savory Flavor Reconstitution for Processed Meats and Bouillons

Flavor houses replicating the characteristic aroma of cooked meats can employ 5-methyl-2-thienyl methyl sulfide to deliver the specific 'thermally degraded thiamine' note, as confirmed by its presence in thiamine model systems [1]. This compound provides a more authentic thiamine-degradation character than 2-(methylthio)thiophene, which is more closely associated with generic Maillard meat notes rather than thiamine-specific pathways.

Quality Control Standard for Thiophene Sulfide Isomer Verification in Flavor Raw Materials

QC laboratories can use the ~20–40 °C boiling point differential between 5-methyl-2-thienyl methyl sulfide (estimated 205–215 °C) and 2-(methylthio)thiophene (estimated 175–185 °C) to confirm regioisomeric identity via GC retention time or refractive index . This method ensures that flavor formulations are built on the correct structural isomer, preventing batch-to-batch aroma drift attributable to isomer mix-up.

Cost-Effective Procurement of a 2,5-Disubstituted Thiophene Building Block for Structure–Activity Relationship (SAR) Studies

Medicinal chemistry and agrochemical research teams exploring thiophene SAR libraries can source 5-methyl-2-thienyl methyl sulfide as a catalog-available, ≥97% pure building block, avoiding the higher cost and longer lead times associated with custom synthesis of iso-propyl or higher alkyl thienyl sulfide analogs . Its availability supports rapid analoging without supply chain delays.

Regulatory-Streamlined Flavor Ingredient for Clean-Label Natural Flavor Development

Because 5-methyl-2-thienyl methyl sulfide occurs naturally in thermally degraded thiamine (a process inherent to cooking), flavor manufacturers can argue for its classification as a 'natural flavoring substance' under existing regulatory frameworks, potentially accelerating GRAS determination relative to purely synthetic thienyl sulfides [2].

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